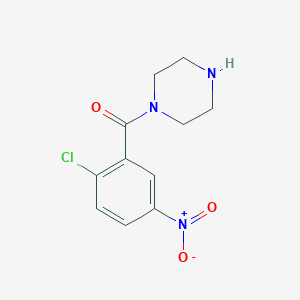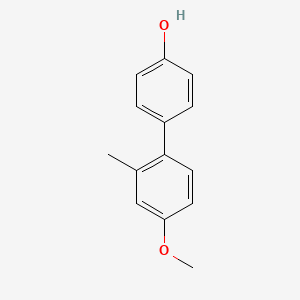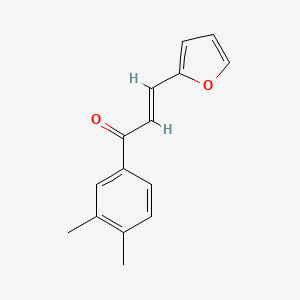
(2E)-1-(3,4-Dimethylphenyl)-3-(furan-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(3,4-Dimethylphenyl)-3-(furan-2-yl)prop-2-en-1-one, commonly referred to as 2E-DMPF, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has been studied for its ability to act as a fluorescent dye, as well as its potential to be used as a catalyst in a variety of reaction types.
Aplicaciones Científicas De Investigación
2E-DMPF has been studied for its potential use in a variety of scientific research applications. It has been studied for its potential use as a fluorescent dye, as well as its potential to be used as a catalyst in a variety of reaction types. Additionally, it has been studied for its potential to be used in the synthesis of other compounds, such as heterocycles and polymers.
Mecanismo De Acción
The mechanism of action of 2E-DMPF is not fully understood. However, it is believed that the compound acts as a fluorescent dye due to its ability to absorb light and emit light at a different wavelength. This is due to the presence of a conjugated system in the molecule, which allows for the absorption of light at one wavelength and the emission of light at a different wavelength. Additionally, it is believed that the compound acts as a catalyst due to its ability to facilitate the reaction of a phosphonium ylide with an aldehyde or ketone.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2E-DMPF have not yet been fully studied. However, it is believed that the compound may have potential applications in the treatment of certain diseases, due to its potential to act as a fluorescent dye and a catalyst. Additionally, it is believed that the compound may have potential applications in the synthesis of other compounds, due to its ability to facilitate the reaction of a phosphonium ylide with an aldehyde or ketone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2E-DMPF in laboratory experiments include its potential to act as a fluorescent dye and a catalyst, as well as its potential to be used in the synthesis of other compounds. Additionally, the compound is relatively easy to synthesize, making it an attractive option for laboratory experiments. However, there are some limitations to using 2E-DMPF in laboratory experiments. For example, the compound is not very stable in aqueous solutions, making it difficult to use in certain experiments. Additionally, the compound is not very soluble in organic solvents, making it difficult to use in certain experiments.
Direcciones Futuras
The potential future directions for 2E-DMPF include further research into its potential applications in the treatment of certain diseases, as well as its potential to be used in the synthesis of other compounds. Additionally, further research into the mechanism of action of the compound may provide insight into its potential applications in various scientific research applications. Additionally, further research into the stability and solubility of the compound may provide insight into its potential applications in various laboratory experiments.
Métodos De Síntesis
2E-DMPF is synthesized through a process known as the Wittig reaction. This reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. The Wittig reaction is a useful tool for the synthesis of a wide range of compounds, including 2E-DMPF. In the synthesis of 2E-DMPF, the phosphonium ylide is reacted with 3,4-dimethylphenylacetaldehyde and furan-2-ylacetaldehyde to form the desired product.
Propiedades
IUPAC Name |
(E)-1-(3,4-dimethylphenyl)-3-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-5-6-13(10-12(11)2)15(16)8-7-14-4-3-9-17-14/h3-10H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGSZPUBNZLZQA-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-Dimethylphenyl)-3-(furan-2-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

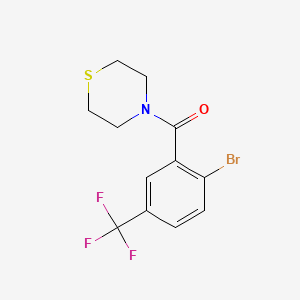


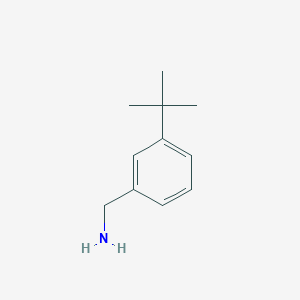
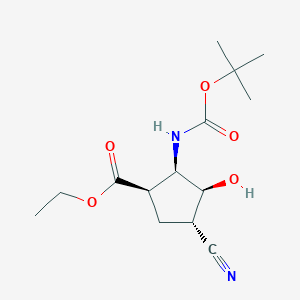

![tert-Butyl (1R,2R,3S,5R)-(2-methylaminocarbonyl-6,6-dimethylbicyclo[3.1.1]hept-3-yl)-carbamate](/img/structure/B6356653.png)
